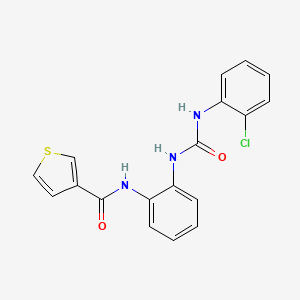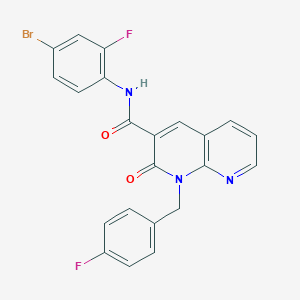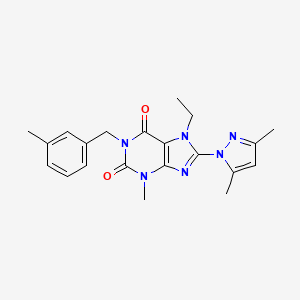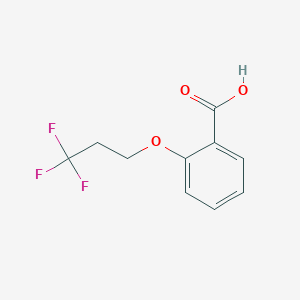![molecular formula C23H17ClN4O2S B2507653 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326915-77-8](/img/structure/B2507653.png)
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of novel thieno[2,3-d]pyrimidine compounds has been explored in the research presented. Specifically, the synthesis process involves the condensation of 6-(2-methylthio-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine with various secondary amines to yield a series of fluorescent compounds. This reaction is part of a broader effort to create new compounds with potential applications in fluorescence-based technologies. The synthesis is characterized by the use of IR, ^1H NMR, mass, and elemental analysis, ensuring the accurate identification of the resulting compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy, ^1H nuclear magnetic resonance (NMR), and mass spectrometry are employed to determine the structural characteristics of the novel compounds. These methods provide detailed information about the molecular framework and the substituents attached to the thieno[2,3-d]pyrimidine core. The use of UV-vis spectroscopy further aids in understanding the electronic structure and the absorption properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are based on the reactivity of the thieno[2,3-d]pyrimidine moiety with secondary amines. The condensation reaction leads to the formation of 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine compounds. The reaction conditions and the choice of secondary amines play a crucial role in determining the yield and the properties of the fluorescent compounds produced .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The fluorescence characteristics, in particular, are investigated using UV-vis absorption and emission spectra. The studies reveal that the novel compounds exhibit intense blue to yellow-green fluorescence, which varies depending on the solvent polarity and the specific substituents on the thieno[2,3-d]pyrimidine ring. These properties suggest potential applications in areas where fluorescence is utilized, such as bioimaging and sensing .
In addition to the fluorescence properties, the antibacterial and antifungal activities of related thiazolo[2,3-b]pyrimidinone derivatives possessing a 4-methylthiophenyl moiety have been evaluated. These compounds, synthesized through a multicomponent reaction (MCR), have shown moderate to excellent growth inhibition of various bacteria and fungi, indicating their potential as antimicrobial agents. The biological activity is characterized by the structural features of the compounds, as confirmed by IR, ^1H NMR, and mass spectral studies .
Relevant Case Studies
While the provided data does not include specific case studies, the research implies potential applications in the field of fluorescence and antimicrobial activity. The novel fluorescent compounds could be further studied in the context of real-world applications, such as the development of fluorescent probes for biological systems. Similarly, the antimicrobial properties of the thiazolo[2,3-b]pyrimidinone derivatives could be explored through in vivo studies to assess their efficacy and safety as therapeutic agents .
Scientific Research Applications
Synthesis and Derivative Development
Various studies have explored the synthesis of derivatives related to the complex chemical structure of 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. For instance, Ashalatha et al. (2007) synthesized a range of derivatives from a related base compound, evaluating their anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising biological activities (Ashalatha et al., 2007). Similarly, Hafez et al. (2016) created novel pyrazole derivatives with antimicrobial and anticancer potentials (Hafez et al., 2016).
Antimicrobial and Anticancer Activity
The derivatives of this compound class have been investigated for antimicrobial and anticancer activities. For instance, studies like those by Rajanarendar et al. (2010) and Kumar et al. (2011) reported good antibacterial and antifungal activities and also showed promising anticancer activities for some derivatives (Rajanarendar et al., 2010), (Kumar et al., 2011).
Antifolate and Receptor Selectivity
Deng et al. (2009) synthesized a series of compounds as selective folate receptor (FR) alpha and beta substrates and antitumor agents. These compounds were found to be potent growth inhibitors of tumor cells that express folate receptors, showcasing a unique mechanism distinct from other antifolates (Deng et al., 2009).
Antibacterial and Antifungal Activities
The synthesized derivatives of related compounds have shown significant in vitro antibacterial activity against various bacterial strains, as well as antifungal and antimycobacterial activities, as demonstrated in studies by Chambhare et al. (2003) and Prasad & Kishore (2007) (Chambhare et al., 2003), (Prasad & Kishore, 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significantantimycobacterial activity . This suggests that it may interfere with essential biochemical processes in the mycobacteria, leading to their death or inhibition of growth.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it disrupts processes essential for the survival and replication of mycobacteria .
Result of Action
The compound exhibits significant antimycobacterial activity, suggesting that it can effectively inhibit the growth of or kill mycobacteria . This makes it a potential candidate for the development of new antitubercular agents.
Future Directions
properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-5-3-4-6-16(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)15-7-9-17(24)10-8-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFPJACAHZWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)


![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)




![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)